2-(3-Bromo-5-methylpyridin-2-yl)acetic acid
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Overview
Description
2-(3-Bromo-5-methylpyridin-2-yl)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 5th position of the pyridine ring, with an acetic acid moiety attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-methylpyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 3-bromo-5-methylpyridine as a starting material, which is then coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, with catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
Substitution: Formation of 2-(3-substituted-5-methylpyridin-2-yl)acetic acid derivatives.
Oxidation: Formation of 2-(3-bromo-5-carboxypyridin-2-yl)acetic acid.
Reduction: Formation of 2-(3-bromo-5-methylpiperidin-2-yl)acetic acid.
Scientific Research Applications
2-(3-Bromo-5-methylpyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-methylpyridin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the acetic acid moiety can play crucial roles in binding to the active sites of these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-methylpyridin-2-yl)acetic acid
- 2-(3-Fluoro-5-methylpyridin-2-yl)acetic acid
- 2-(3-Iodo-5-methylpyridin-2-yl)acetic acid
Uniqueness
2-(3-Bromo-5-methylpyridin-2-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the specific positioning of the bromine and methyl groups on the pyridine ring can affect the compound’s electronic properties and biological activity.
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(3-bromo-5-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5-2-6(9)7(10-4-5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
YTVQNCWRSHDYIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CC(=O)O)Br |
Origin of Product |
United States |
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